molecular formula C14H15N3O6S B11301236 Ethyl 4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoate

Ethyl 4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoate

Cat. No.: B11301236
M. Wt: 353.35 g/mol
InChI Key: SMZNPFQHZDKWHY-UHFFFAOYSA-N
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Description

Ethyl 4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrimidine ring, a sulfonamide group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoate typically involves multiple steps. One common method starts with the alkylation of 4-methyluracil with ethyl bromoacetate to form an ester intermediate . This intermediate is then treated with hydrazine hydrate to produce a hydrazide . Subsequent reactions with carbon disulfide and potassium hydroxide yield an oxadiazole derivative . The final step involves the reaction of this derivative with sulfonamide reagents under controlled conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and sulfonamide sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted benzoate and pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms . This inhibition disrupts the production of nucleotides, ultimately leading to the death of the microorganism. Additionally, the compound’s pyrimidine ring can interact with DNA and RNA, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoate stands out due to its combination of a sulfonamide group with a pyrimidine ring and an ester functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15N3O6S

Molecular Weight

353.35 g/mol

IUPAC Name

ethyl 4-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate

InChI

InChI=1S/C14H15N3O6S/c1-3-23-13(19)9-4-6-10(7-5-9)17-24(21,22)11-8(2)15-14(20)16-12(11)18/h4-7,17H,3H2,1-2H3,(H2,15,16,18,20)

InChI Key

SMZNPFQHZDKWHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(NC(=O)NC2=O)C

Origin of Product

United States

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